

2-Fluoro-1-iodo-3-methylbenzene CAS number 916420-21-8

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Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

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An In-depth Technical Guide on **2-Fluoro-1-iodo-3-methylbenzene** CAS Number: 916420-21-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Fluoro-1-iodo-3-methylbenzene** (also known as 2-Fluoro-3-iodotoluene), a halogenated aromatic intermediate. Due to the compound's nature as a specialized chemical building block, publicly available data is limited. This guide consolidates known information and presents representative methodologies and applications relevant to the fields of chemical synthesis and drug discovery.

Compound Identification and Properties

2-Fluoro-1-iodo-3-methylbenzene is an organoiodine and organofluorine compound. Its structure incorporates a toluene backbone substituted with fluorine and iodine atoms at positions 2 and 1, respectively. This substitution pattern makes it a versatile intermediate for introducing a 2-fluoro-3-methylphenyl moiety into more complex molecules through various cross-coupling reactions.

Table 1: Core Compound Data

| Identifier | Value | Source |
|-------------------|--|---------------------|
| IUPAC Name | 2-fluoro-1-iodo-3-methylbenzene | [1] |
| CAS Number | 916420-21-8 | [1] |
| Molecular Formula | C ₇ H ₆ FI | [1] |
| Molecular Weight | 236.02 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)I)F | [1] |

| InChIKey | SDFQHVROPUQHCT-UHFFFAOYSA-N [\[1\]](#) |

While specific, verified physical properties for this exact isomer are not widely published, data from structurally similar isomers provide a reasonable estimation of its characteristics.

Table 2: Comparison of Physical Properties with Related Isomers

| Property | 2-Fluoro-1-iodo-3-methylbenzene (Target) | 1-Fluoro-3-iodo-2-methylbenzene | 2-Fluoro-1-iodo-4-methylbenzene |
|---------------|---|--|---|
| CAS Number | 916420-21-8 | 443-85-6 | 452-79-9 |
| Boiling Point | Data not available | ~226-228 °C [2] | 210 °C at 760 mmHg [3] |
| Density | Data not available | ~1.78-1.81 g/cm ³ [2] | 1.788 g/cm ³ [3] |

| Refractive Index | Data not available | ~1.583[\[2\]](#) | 1.58[\[3\]](#) |

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **2-Fluoro-1-iodo-3-methylbenzene** is not readily available. However, a plausible and standard laboratory-scale synthesis can be proposed based on established organometallic chemistry principles, such as the Sandmeyer reaction followed by iodination.

Objective: To synthesize **2-Fluoro-1-iodo-3-methylbenzene** from 2-Fluoro-3-methylaniline.

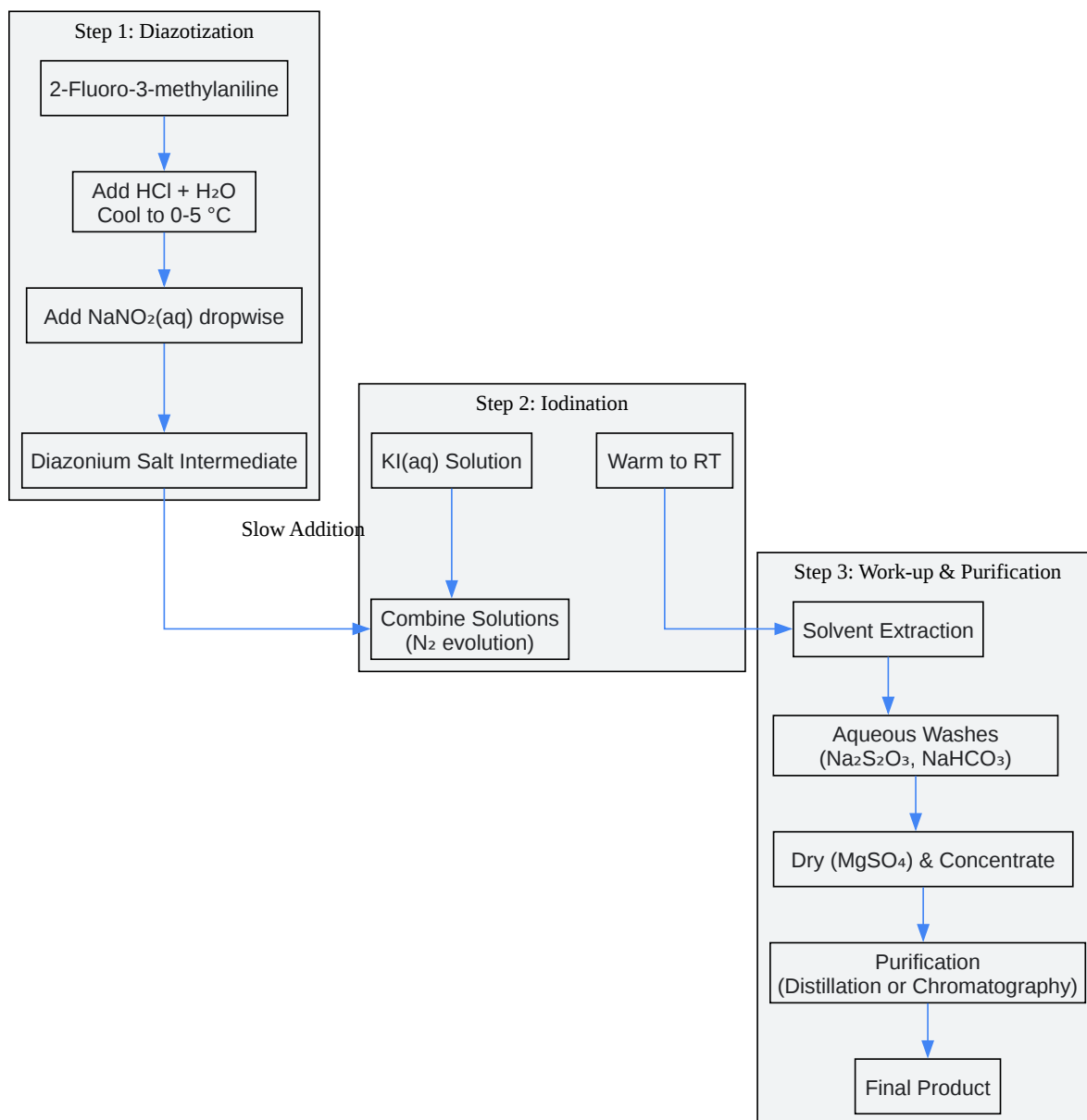
Materials:

- 2-Fluoro-3-methylaniline
- Hydrochloric Acid (HCl), concentrated
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Diethyl Ether or Dichloromethane (for extraction)
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), 10% solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Experimental Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 2-Fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (3.0 equivalents).
 - Cool the resulting solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

- Iodination:
 - In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of deionized water.
 - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
 - After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether or dichloromethane (3x volumes).
 - Combine the organic layers and wash sequentially with deionized water, a 10% sodium thiosulfate solution (to remove excess iodine), and a saturated sodium bicarbonate solution.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator.
 - The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, **2-Fluoro-1-iodo-3-methylbenzene**.



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Caption: Proposed synthesis workflow for **2-Fluoro-1-iodo-3-methylbenzene**.

Applications in Research and Drug Development

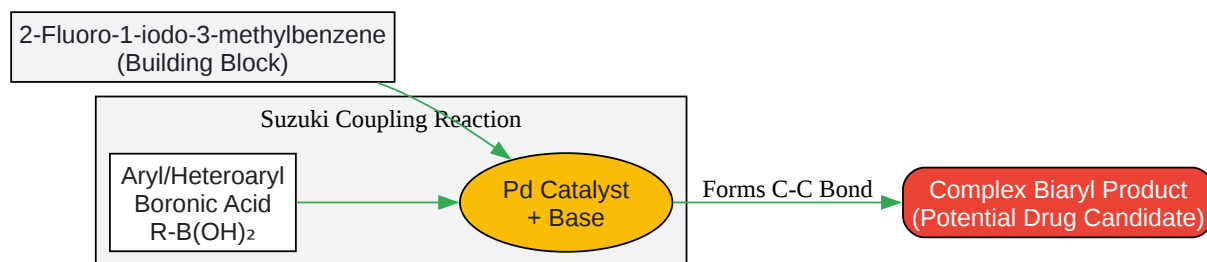
Halogenated organic molecules are fundamental building blocks in medicinal chemistry. The unique properties of fluorine and the reactivity of iodine make compounds like **2-Fluoro-1-iodo-3-methylbenzene** particularly valuable.

- **Role of Fluorine:** The introduction of fluorine atoms into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic properties.^[4] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity to improve cell membrane permeability.^{[4][5]}
- **Role of Iodine:** The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in transition-metal-catalyzed cross-coupling reactions. Pharmaceutical intermediates are crucial for linking basic chemical research to drug production, enabling rapid structural modifications to optimize lead compounds.^[6]

Key Reactions:

- **Suzuki Coupling:** Reaction with a boronic acid or ester to form a biaryl linkage.
- **Sonogashira Coupling:** Reaction with a terminal alkyne to introduce an alkynyl group.
- **Heck Coupling:** Reaction with an alkene to form a substituted alkene.
- **Buchwald-Hartwig Amination:** Reaction with an amine to form a C-N bond.

These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures from simpler, functionalized building blocks like **2-Fluoro-1-iodo-3-methylbenzene**.



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Caption: Use of the compound as a building block in Suzuki coupling.

Safety and Handling

- **Toxicity:** Specific toxicity data is not available. However, similar halogenated aromatic compounds may cause irritation to the skin, eyes, and respiratory system.[2]
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

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